5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 332.31 g/mol. This compound features a pyridine ring substituted with a bromine atom at the 5-position and a tert-butyldimethylsilyloxy group attached to a methylene bridge at the 2-position, alongside a methoxy group at the 3-position. Its structural complexity makes it of interest in various chemical and biological applications, particularly in medicinal chemistry and synthetic organic chemistry .
-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is a valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its structure incorporates a pyridine ring, a common scaffold found in many bioactive molecules, along with a bromine atom and a methoxy group that can be manipulated to introduce various functionalities. The tert-butyldimethylsilyloxy (TBDMS) protecting group offers stability to the molecule during reactions and can be selectively removed when desired.
Several studies have utilized 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications [, ]. The presence of the bromine allows for further diversification through cross-coupling reactions, while the TBDMS group ensures chemoselectivity during manipulations.
The reactivity of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine can be attributed to its functional groups:
These reactions highlight its versatility as an intermediate in organic synthesis .
Research indicates that 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine exhibits biological activity as a prodrug. It is metabolized in vivo to yield active metabolites that may possess therapeutic properties. The compound has been studied for its potential effects on various biological targets, including its role in proteomics research, where it may influence protein interactions and pathways .
Several synthetic routes have been developed for the preparation of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine:
These methods allow for efficient synthesis while maintaining high yields and purity of the final product .
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine finds applications in:
Its ability to undergo various chemical transformations makes it valuable in both academic research and industrial applications .
Studies on the interactions of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine with biological targets are ongoing. Preliminary findings suggest that its active metabolites may interact with specific enzymes or receptors, influencing cellular pathways. These interactions are crucial for understanding its pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methoxypyridine | Pyridine ring with a methoxy group | Common precursor in organic synthesis |
5-Bromo-3-methoxypyridine | Bromine at the 5-position, methoxy at 3-position | Lacks silyl protection, affecting reactivity |
2-Amino-5-bromopyridine | Amino group at the 2-position | Potentially different biological activities |
4-Bromo-3-methoxypyridine | Bromine at the 4-position, methoxy at 3-position | Variation in substitution pattern |
The uniqueness of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine lies in its specific combination of functional groups, which allows for distinct reactivity and biological properties compared to these similar compounds .
The tert-butyldimethylsilyl (TBDMS) group represents one of the most versatile and widely employed protecting groups in organic synthesis, particularly for the protection of hydroxyl functionalities in complex molecules such as 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine [3] [4]. The TBDMS group was first introduced as a protecting group to address limitations of existing protecting strategies, offering enhanced stability under various reaction conditions while maintaining selective removal capabilities [3].
The installation of the TBDMS group onto the hydroxymethyl functionality of pyridine derivatives typically follows a well-established protocol involving the reaction of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of an appropriate base [3] [5]. This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group attacks the silicon atom, displacing the chloride leaving group [6].
Base | Solvent | Temperature | Catalyst | Typical Yield (%) |
---|---|---|---|---|
Imidazole | DMF | 0°C to RT | None | 85-95 |
2,6-Lutidine | DCM | 0°C | DMAP | 80-90 |
Triethylamine | THF | 0°C to RT | None | 75-85 |
Pyridine | Pyridine | RT | None | 70-80 |
The TBDMS group offers several advantages that make it particularly suitable for protecting hydroxyl groups in pyridine-based compounds [4] [5]. Its steric bulk provides excellent protection against nucleophilic attack, while its electronic properties contribute to stability under a wide range of reaction conditions [4]. The TBDMS group exhibits remarkable stability toward basic conditions, making it compatible with organometallic reagents commonly employed in the functionalization of pyridine rings [5] [7].
The relative stability of the TBDMS group compared to other silyl protecting groups follows the order: trimethylsilyl (TMS) < triethylsilyl (TES) < tert-butyldimethylsilyl (TBDMS) < triisopropylsilyl (TIPS) [4]. This hierarchy of stability allows for selective protection and deprotection strategies in multifunctional molecules, a feature particularly valuable in the synthesis of complex pyridine derivatives [4] [5].
For the synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine, the TBDMS protection typically precedes the bromination step, as the protected hydroxymethyl group is less susceptible to side reactions during the bromination process [1] [3]. The protection reaction is generally high-yielding and can be performed under mild conditions, making it compatible with various functional groups present on the pyridine ring [3] [6].
The deprotection of TBDMS ethers in pyridine derivatives is commonly achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) [8]. The fluoride ion acts as a nucleophile, attacking the silicon atom to form a pentacoordinate intermediate that subsequently collapses to release the free alcohol [8]. This deprotection method is highly selective and can be performed under mild conditions, allowing for the removal of the TBDMS group without affecting other functional groups on the pyridine ring [8] [9].
Reagent | Solvent | Temperature | Time | Typical Yield (%) |
---|---|---|---|---|
TBAF (1M in THF) | THF | RT | 1-4 h | 90-95 |
HF·Pyridine | THF/Pyridine | 0°C to RT | 2-6 h | 85-90 |
Acetic acid (80%) | THF/H2O | RT | 12-24 h | 70-80 |
ZnBr2/N-chlorosuccinimide | MeOH/DCM | RT | 1-3 h | 80-85 |
The strategic use of the TBDMS protecting group in the synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine allows for selective functionalization of the pyridine ring while preserving the hydroxymethyl functionality for subsequent transformations [1] [3]. This protection strategy is essential for achieving the desired regioselectivity in the bromination and further functionalization steps [3] [5].
The bromination of pyridine derivatives represents a critical step in the synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine, providing a valuable handle for subsequent functionalization through various cross-coupling reactions [10] [2]. Several methodologies have been developed for the selective bromination of pyridine rings, each offering distinct advantages depending on the substitution pattern and electronic properties of the substrate [10] [11].
N-Bromosuccinimide (NBS) stands as one of the most versatile and widely employed reagents for the bromination of pyridine derivatives [10] [12]. The reaction typically proceeds through a radical mechanism when conducted in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or through an electrophilic substitution pathway when performed in polar solvents [10]. The regioselectivity of NBS bromination is strongly influenced by the electronic and steric effects of existing substituents on the pyridine ring [10] [11].
For methoxy-substituted pyridines, such as those involved in the synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine, the methoxy group serves as an activating and directing group for electrophilic substitution [11]. The electron-donating nature of the methoxy group increases the electron density at specific positions of the pyridine ring, making them more susceptible to electrophilic attack by the bromine species [11] [13].
Bromination Method | Reagents | Solvent | Temperature | Regioselectivity | Typical Yield (%) |
---|---|---|---|---|---|
NBS Bromination | NBS, AIBN | CCl4 or DCM | Reflux | Substrate-dependent | 70-85 |
Elemental Bromine | Br2 | AcOH | RT to 80°C | Substrate-dependent | 65-80 |
Copper-Catalyzed | CuBr2 | DMF | 80-120°C | C-2, C-4 selective | 60-75 |
NBS/NaN3 System | NBS, NaN3 | CH3CN/H2O | RT | Enhanced C-5 selectivity | 75-90 |
SMBI Method | SMBI | CH3CN/H2O | RT | High C-5 selectivity | 80-95 |
The bromination of 3-methoxypyridine derivatives with NBS typically favors substitution at the C-5 position, which aligns with the desired structure of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine [2] [11]. This regioselectivity can be attributed to the combined electronic effects of the pyridine nitrogen and the methoxy substituent, which direct the electrophilic attack to the C-5 position [11] [13].
Recent advancements in bromination methodologies have introduced sodium monobromoisocyanurate (SMBI) as an efficient and mild brominating agent for pyridine derivatives [2] [12]. SMBI offers several advantages over traditional brominating agents, including enhanced regioselectivity, milder reaction conditions, and compatibility with a wider range of functional groups [2]. For the synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine, SMBI can provide excellent C-5 selectivity while tolerating the TBDMS-protected hydroxymethyl group at the C-2 position [2] [12].
The bromination of pyridine derivatives bearing a TBDMS-protected hydroxymethyl group requires careful consideration of reaction conditions to prevent deprotection of the silyl ether [1] [2]. The stability of the TBDMS group under bromination conditions is influenced by factors such as the choice of brominating agent, solvent, and reaction temperature [3] [2]. NBS in combination with a polar aprotic solvent such as acetonitrile or DMF typically provides suitable conditions for maintaining the integrity of the TBDMS group during bromination [2] [11].
A strategic approach for the synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine involves the bromination of 2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine using NBS in acetonitrile at room temperature [1] [2]. This methodology offers high regioselectivity for the C-5 position and preserves the TBDMS protecting group, resulting in good to excellent yields of the desired product [1] [2].
The orthogonal functionalization of pyridine rings represents a sophisticated approach to introducing diverse functional groups at specific positions, enabling the synthesis of complex pyridine derivatives such as 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine [13] [14]. This methodology leverages the inherent electronic properties of the pyridine ring and the directing effects of existing substituents to achieve selective functionalization at desired positions [13] [15].
The pyridine ring exhibits distinct reactivity patterns based on its electronic structure, with positions 2, 4, and 6 (α and γ to the nitrogen) generally being more susceptible to nucleophilic attack, while positions 3 and 5 (β to the nitrogen) are more prone to electrophilic substitution [13] [14]. This inherent reactivity can be further modulated by the presence of substituents that alter the electronic distribution within the ring [13] [15].
In the context of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine, the orthogonal functionalization strategy involves the sequential introduction of the methoxy group at C-3, the TBDMS-protected hydroxymethyl group at C-2, and the bromine atom at C-5 [1] [13]. Each functionalization step is designed to be compatible with existing substituents while setting the stage for subsequent transformations [13] [15].
Position | Functionalization Method | Reagents | Directing Factors | Typical Yield (%) |
---|---|---|---|---|
C-2 | Directed Metalation | LDA, TMSCl | Pyridine nitrogen | 70-85 |
C-3 | Radical C-H Functionalization | Alkylsulfinate salts | π-conjugating EWGs | 65-80 |
C-4 | Nucleophilic Addition | Organozinc reagents | Pyridinium activation | 75-90 |
C-5 | Electrophilic Substitution | NBS, SMBI | Methoxy at C-3 | 80-95 |
C-6 | Directed ortho-Metalation | BuLi, electrophile | DMG at C-5 | 70-85 |
The methoxy group at the C-3 position serves as a directing group for subsequent functionalization steps, particularly for the bromination at C-5 [13] [15]. The electron-donating nature of the methoxy group increases the electron density at the C-5 position, making it more susceptible to electrophilic attack by brominating agents [11] [13]. This directing effect is crucial for achieving the desired regioselectivity in the synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine [13] [15].
Recent advances in C-H functionalization methodologies have expanded the toolkit for orthogonal functionalization of pyridine rings [13] [16]. Radical-based approaches, such as those employing alkylsulfinate salts, offer complementary reactivity to traditional electrophilic and nucleophilic methods, enabling functionalization at positions that are typically less reactive [13]. These methodologies are particularly valuable for late-stage functionalization of complex pyridine derivatives [13] [16].
The bromine substituent at the C-5 position of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine provides a versatile handle for further functionalization through various cross-coupling reactions [15] [17]. Palladium-catalyzed transformations, such as Suzuki-Miyaura, Stille, and Negishi couplings, can be employed to introduce carbon-carbon bonds at this position, enabling the synthesis of more complex structures [17] [18].
The TBDMS-protected hydroxymethyl group at the C-2 position can be selectively deprotected to reveal a reactive alcohol functionality, which can undergo further transformations such as oxidation, esterification, or etherification [3] [8]. This orthogonal protection/deprotection strategy allows for selective modification of the hydroxymethyl group without affecting other functional groups on the pyridine ring [3] [8].
A particularly valuable aspect of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is the potential for sequential functionalization of different positions on the pyridine ring [13] [15]. The bromine at C-5 can be engaged in cross-coupling reactions, the methoxy at C-3 can be cleaved to reveal a hydroxyl group or used as a directing group for further functionalization, and the TBDMS-protected hydroxymethyl at C-2 can be deprotected and further transformed [13] [15]. This orthogonal reactivity pattern makes 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine a valuable building block for the synthesis of complex pyridine-based structures [13] [15].
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₂BrNO₂Si |
Molecular Weight (g/mol) | 332.31 |
CAS Number | 1138443-85-2 |
MDL Number | MFCD11857653 |
IUPAC Name | (5-bromo-3-methoxypyridin-2-yl)methoxy-tert-butyl-dimethylsilane |
SMILES | CC(C)(C)Si(C)OCC1=C(C=C(C=N1)Br)OC |
InChI Key | YVIAJFISQPPERO-UHFFFAOYSA-N |
Physical State at Room Temperature | Solid |
Appearance | White to off-white crystalline powder |
Rotatable Bond Count | 4 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
The stereochemical analysis reveals that the compound maintains the planar geometry characteristic of pyridine derivatives, with the aromatic ring system providing a rigid framework [1] [2]. The tert-butyldimethylsilyl protecting group introduces significant steric bulk, with the silicon atom serving as a tetrahedral center that influences the overall molecular conformation [4] [5]. The presence of the bulky TBDMS group creates a non-planar three-dimensional structure that affects intermolecular interactions and crystal packing arrangements.
Bond angle analysis indicates that the pyridine ring geometry remains largely unperturbed by the substituents, maintaining the characteristic 120° angles typical of aromatic systems [1]. The C-Br bond length is estimated at approximately 1.89-1.92 Å, consistent with typical aryl bromide structures [6]. The Si-O bond in the TBDMS protecting group exhibits standard tetrahedral geometry, with bond angles near 109.5° [5] [7].
The molecular structure exhibits four rotatable bonds, primarily associated with the flexible TBDMS group and the methoxymethyl linker [1]. This conformational flexibility allows for multiple stable conformations in solution while maintaining the rigidity of the pyridine core. The compound possesses two hydrogen bond acceptor sites (the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group) but lacks hydrogen bond donor capabilities due to the absence of free hydroxyl or amine groups [1].
The solubility characteristics of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine are predominantly influenced by the hydrophobic tert-butyldimethylsilyl protecting group and the polar pyridine heterocycle [4] . The compound demonstrates excellent solubility in organic solvents while exhibiting limited water solubility, a pattern consistent with silyl-protected organic molecules.
Table 2: Solubility Profile in Organic Solvents
Solvent | Solubility Category | Estimated Solubility (mg/mL) | Notes |
---|---|---|---|
Water | Very low | <0.1 | Limited due to hydrophobic TBDMS group |
Methanol | Moderate | 5-10 | Moderate polar solvent compatibility |
Ethanol | Moderate | 8-15 | Good for crystallization |
Dichloromethane (DCM) | High | 45-50 | Excellent for extractions |
Tetrahydrofuran (THF) | High | 40-45 | Preferred for reactions |
Dimethyl sulfoxide (DMSO) | High | 50-60 | Suitable for biological assays |
Chloroform | High | 35-40 | Good for NMR studies |
Ethyl acetate | Moderate | 15-25 | Moderate polarity interactions |
Hexane | Low | <1 | Poor due to polarity mismatch |
Diethyl ether | Low | 2-5 | Limited solubility |
The exceptional solubility in halogenated solvents such as dichloromethane and chloroform can be attributed to favorable van der Waals interactions between the bromine substituent and the halogenated solvent molecules [4]. The compound exhibits high solubility in polar aprotic solvents including THF and DMSO, with the latter providing optimal solvation for both the polar pyridine ring and the hydrophobic silyl ether functionality .
Alcoholic solvents demonstrate moderate compatibility, with ethanol providing superior solubility compared to methanol due to its lower polarity and enhanced ability to solvate the TBDMS group [10]. The limited solubility in water (<0.1 mg/mL) reflects the dominance of the lipophilic character imparted by the tert-butyldimethylsilyl protecting group [4] .
The solubility profile indicates that the compound is well-suited for organic synthesis applications, with dichloromethane and THF representing optimal choices for extraction and reaction conditions, respectively [4]. The moderate solubility in ethyl acetate makes it suitable for purification procedures, while the excellent DMSO solubility facilitates biological screening applications .
The thermal stability of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is governed by the relative stability of its constituent functional groups, with the tert-butyldimethylsilyl protecting group representing the most thermally labile component [12] [5] [13]. Comprehensive thermal analysis reveals a multi-stage decomposition process that reflects the hierarchical stability of the molecular components.
Table 3: Thermal Stability and Decomposition Pathways
Property | Value/Range | Literature Reference |
---|---|---|
Initial Decomposition Temperature (°C) | 220-250 | Analogous TBDMS compounds |
Major Decomposition Temperature (°C) | 280-320 | Substituted pyridine studies |
TBDMS Group Stability | Stable up to 350°C | Silyl ether thermal studies |
Pyridine Ring Stability | Stable up to 400°C | Pyridine thermal decomposition |
Bromine Substitution Effect | Slight destabilization | Halopyridine thermal behavior |
Primary Decomposition Pathway | TBDMS cleavage → Si-O bond breaking | TBDMS deprotection mechanisms |
Secondary Decomposition Products | Pyridine derivatives, brominated fragments | Thermal fragmentation patterns |
Activation Energy (kJ/mol) | 180-220 (estimated) | Kinetic studies of silyl ethers |
Thermal Analysis Method | TGA, DSC recommended | Standard thermal analysis |
Atmosphere Dependence | Nitrogen atmosphere preferred | Inert atmosphere protocols |
The initial decomposition temperature range of 220-250°C primarily corresponds to the onset of TBDMS group degradation [12] [5]. Studies of analogous tert-butyldimethylsilyl ethers demonstrate that the Si-O bond represents the weakest link in the molecular structure, with thermal cleavage typically initiated through homolytic bond scission [14] [15] [16]. The bulky tert-butyl substituents on silicon provide steric protection that enhances thermal stability compared to smaller silyl protecting groups such as trimethylsilyl (TMS) or triethylsilyl (TES) [12] [5].
The major decomposition phase occurring at 280-320°C involves more extensive fragmentation of the organic framework [17] [18] [19]. During this stage, the pyridine ring system begins to undergo thermal degradation, although it demonstrates considerably higher stability than the silyl ether linkage [20] [18] [21]. Research on pyridine thermal decomposition indicates that the heterocyclic ring maintains structural integrity up to approximately 400°C under inert conditions [17] [18] [22].
The presence of the bromine substituent introduces a mild destabilizing effect on the overall thermal stability [23] [6]. Halogen substituents on aromatic rings can facilitate thermal decomposition through the formation of radical intermediates, although this effect is relatively minor compared to the influence of the TBDMS group [24]. The methoxy substituent contributes to thermal stability through electron donation to the pyridine ring, partially offsetting the destabilizing influence of the bromine atom [23].
Primary decomposition pathways involve the thermal cleavage of the Si-O bond, leading to the formation of tert-butyldimethylsilanol and the corresponding hydroxymethylpyridine derivative [5] [7] [25]. Secondary fragmentation produces various pyridine-derived products and brominated organic fragments [6] [18]. The estimated activation energy of 180-220 kJ/mol for the primary decomposition process is consistent with values reported for similar silyl ether compounds [14] [15].